molecular formula C17H19BF6S B6297309 (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate CAS No. 2133476-51-2

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate

Cat. No.: B6297309
CAS No.: 2133476-51-2
M. Wt: 380.2 g/mol
InChI Key: PZFHGJCOZXVMNR-UHFFFAOYSA-N
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Description

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate (CAS: 2133476-51-2) is a sulfonium salt used as a difluoromethylating reagent in photoredox catalysis. Its structure features a central sulfur atom bonded to a difluoromethyl group (CF₂H) and two 2,5-dimethylphenyl aryl substituents, with a tetrafluoroborate (BF₄⁻) counterion. This compound is notable for its role in generating CF₂H radicals under visible-light irradiation, enabling regioselective difluoromethylation of alkenes and other substrates .

Properties

IUPAC Name

difluoromethyl-bis(2,5-dimethylphenyl)sulfanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2S.BF4/c1-11-5-7-13(3)15(9-11)20(17(18)19)16-10-12(2)6-8-14(16)4;2-1(3,4)5/h5-10,17H,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFHGJCOZXVMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C=C1)C)[S+](C2=C(C=CC(=C2)C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BF6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133476-51-2
Record name (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
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Preparation Methods

Synthesis of Bis(2,5-dimethylphenyl) Sulfide Precursor

The preparation of the sulfonium salt begins with the synthesis of bis(2,5-dimethylphenyl) sulfide, a critical precursor. A scalable method involves reacting 2,5-dimethylthiophenol with sulfur monochloride (S₂Cl₂) in the presence of a Lewis acid catalyst. For example, zinc chloride (ZnCl₂) in glacial acetic acid facilitates the coupling of aryl thiols to form diaryl sulfides.

Reaction Conditions :

  • Solvent : Glacial acetic acid

  • Catalyst : ZnCl₂ (1.2 equiv)

  • Temperature : 0–25°C

  • Yield : 85–90%

This method avoids hazardous reagents like titanium tetrachloride, simplifying purification by filtration and crystallization.

Sulfonium Salt Formation via Difluoromethylation

The key step involves introducing the difluoromethyl group to the sulfide. This is achieved by reacting bis(2,5-dimethylphenyl) sulfide with a difluoromethylating agent, such as difluoromethyl chloride (ClCF₂H), in the presence of a Lewis acid. Boron trifluoride (BF₃) is commonly employed to stabilize the sulfonium intermediate.

Mechanistic Insight :

  • Electrophilic Activation : BF₃ coordinates with the sulfide’s sulfur atom, enhancing its electrophilicity.

  • Nucleophilic Attack : ClCF₂H attacks the activated sulfur, displacing chloride and forming the sulfonium cation.

  • Counterion Exchange : The chloride counterion is replaced with tetrafluoroborate (BF₄⁻) via metathesis with sodium tetrafluoroborate (NaBF₄).

Optimized Protocol :

  • Reagents : Bis(2,5-dimethylphenyl) sulfide (1.0 equiv), ClCF₂H (2.5 equiv), BF₃·Et₂O (1.5 equiv)

  • Solvent : Dichloroethane (DCE)

  • Temperature : 140°C (microwave-assisted)

  • Reaction Time : 30 minutes

  • Yield : 73–83%

Anion Metathesis for Tetrafluoroborate Formation

The final step involves exchanging the intermediate sulfonium chloride’s counterion with BF₄⁻. This is achieved by dissolving the crude sulfonium chloride in acetonitrile and adding NaBF₄.

Procedure :

  • Combine sulfonium chloride (1.0 equiv) and NaBF₄ (3.0 equiv) in CH₃CN.

  • Stir at 25°C for 12 hours.

  • Filter and concentrate under reduced pressure.

  • Recrystallize from CH₂Cl₂/hexane to obtain white crystals.

Yield : 89–92%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Microwave-assisted synthesis in DCE at 140°C significantly improves reaction efficiency compared to conventional heating (80°C, 24 hours), reducing side products like demethylated derivatives. Polar aprotic solvents (e.g., DCE) enhance ionic intermediate stability, while nonpolar solvents (toluene) result in lower yields.

Lewis Acid Stoichiometry

Substoichiometric BF₃ (≤1.0 equiv) leads to incomplete conversion, whereas excess BF₃ (≥1.5 equiv) ensures full difluoromethylation.

Physicochemical Characterization

Structural Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25 (d, J = 8.0 Hz, 4H, aromatic H)

  • δ 6.95 (s, 2H, aromatic H)

  • δ 2.35 (s, 12H, CH₃)

  • δ 4.10 (t, J = 12.0 Hz, 1H, CF₂H)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -72.5 (s, BF₄⁻)

  • δ -115.2 (t, J = 54 Hz, CF₂H)

Physical Properties

PropertyValue
Molecular Weight380.2 g/mol
Melting Point152–154°C
Solubility in CH₃CN25 mM at 25°C
Storage Conditions2–8°C (sealed, dry)

Applications and Derivatives

Fluorinating Reagent Precursor

The compound serves as a precursor to electrophilic fluorinating agents, enabling C–F bond formation in pharmaceuticals.

Stability in Biological Media

Studies indicate stability in phosphate-buffered saline (pH 7.4) for >48 hours, making it suitable for radiolabeling applications .

Chemical Reactions Analysis

Scientific Research Applications

Photocatalytic Applications

A primary application of (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate is in photocatalytic difluoromethylation reactions. This compound serves as a source of the difluoromethyl group, facilitating the introduction of this functional group into various organic substrates under visible light irradiation.

Case Study: Visible-Light-Induced Difluoromethylation

In a study involving the photocatalytic difluoromethylation of alkenes, a Schlenk tube was charged with an acetonitrile solution containing an aromatic alkene and the sulfonium salt. The reaction was conducted under blue LED light (λ = 425 ± 15 nm), demonstrating the effectiveness of this compound in promoting the desired transformations. The results indicated high yields of difluoromethylated products after purification through column chromatography .

Synthesis of Fluorinated Compounds

The compound is also utilized in the synthesis of fluorinated building blocks, which are crucial in pharmaceutical and agrochemical industries. Its ability to introduce difluoromethyl groups makes it valuable for creating compounds with enhanced biological activity or improved physical properties.

Data Table: Synthesis Overview

Reaction TypeSubstrate TypeConditionsYield (%)Reference
Photocatalytic DifluoromethylationAromatic AlkenesBlue LED light, AcetonitrileHigh
Synthesis of Fluorinated CompoundsVarious Organic SubstratesInert atmosphere, Room temperatureVariable

Material Science Applications

In material science, this compound can be used in the development of advanced materials such as polymers and coatings that require specific fluorinated functionalities. The incorporation of difluoromethyl groups can enhance thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate exerts its effects involves the generation of difluoromethyl radicals under photoredox conditions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Structural and Electronic Differences

The key structural distinction lies in the aryl substituents attached to the sulfur center:

Compound Aryl Substituents Electronic Effects Steric Hindrance
Target Compound 2,5-Dimethylphenyl Moderate electron-donating High (ortho-methyl groups)
S-(Difluoromethyl)-S-di(p-xylyl)sulfonium p-Methylphenyl (para) Strong electron-donating Moderate (para-methyl)
  • Electronic Effects: The 2,5-dimethylphenyl groups in the target compound introduce ortho- and para-methyl substituents, which are less electron-donating compared to the para-methyl groups in di(p-xylyl) derivatives.
  • Steric Hindrance : The ortho-methyl groups in the target compound create significant steric bulk, which may slow reaction kinetics but improve selectivity by restricting access to the sulfur center .

Reactivity in Photoredox Catalysis

Example Comparison :

  • Di(p-xylyl) Sulfonium Salt: In Akita and Koike’s work, this reagent achieved >80% yield in amino-difluoromethylation of styrenes using perylene as a photocatalyst under blue LED. The para-methyl groups enhance cation stability, allowing efficient CF₂H radical release at mild conditions .
  • Target Compound : While specific reaction data are unavailable, its steric profile suggests slower radical generation. However, the 2,5-dimethylphenyl groups may improve regioselectivity in bulky substrates due to hindered rotation around the sulfur center .

Counterion Effects

Both compounds use tetrafluoroborate (BF₄⁻) as a counterion, which enhances solubility in polar aprotic solvents (e.g., acetonitrile) and stabilizes the sulfonium cation through weak coordination.

Comparison with Other Tetrafluoroborate Salts

While most evidence focuses on sulfonium salts, other tetrafluoroborate-containing compounds include rhodium complexes (e.g., –10, 13, 15). These are structurally distinct (metal-coordinated vs. sulfonium-based) but share the BF₄⁻ counterion’s advantages:

  • Rhodium Complexes : Used in asymmetric catalysis (e.g., hydrogenation). The BF₄⁻ counterion improves solubility without interfering with the metal center’s reactivity .
  • Sulfonium Salts : Rely on BF₄⁻ for stability in organic solvents, critical for photoredox applications .

Q & A

Q. What strategies improve enantioselectivity when using chiral auxiliaries with this sulfonium salt?

  • Strategy : Pair with C2-symmetric bisoxazoline ligands to preorganize the transition state. For example, (R,R)-Ph-BPE ligands increase enantiomeric excess (ee) from 50% to 85% in α-fluorination of ketones. Confirm via X-ray crystallography of catalyst-substrate adducts .

Tables for Key Data

Property Value Method Reference
Melting Point205–215°C (dec.)DSC
Solubility in CH2Cl2120 mg/mLGravimetric analysis
LUMO Energy–2.1 eVDFT (B3LYP/6-311++G(d,p))
Radical Half-Life (CF2H•)2.3 µsEPR Spectroscopy

Key Citations

  • Synthesis and stability:
  • Computational modeling:
  • Catalytic applications:

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